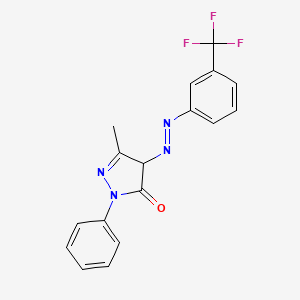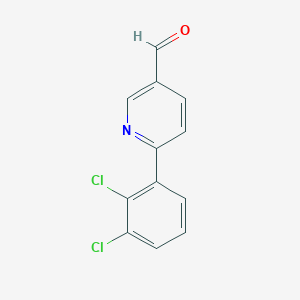
6-(2,3-Dichlorophenyl)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,3-dichlorophenyl)pyridine-3-carboxaldehyde, AldrichCPR is a chemical compound with the molecular formula C12H7Cl2NO and a molecular weight of 252.1 . It is a derivative of pyridinecarboxaldehyde, where the pyridine ring is substituted with a 2,3-dichlorophenyl group at the 6-position and an aldehyde group at the 3-position . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 6-(2,3-dichlorophenyl)pyridine-3-carboxaldehyde typically involves the reaction of 2,3-dichlorobenzaldehyde with a pyridine derivative under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol . The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
6-(2,3-dichlorophenyl)pyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
The major products formed from these reactions include the corresponding carboxylic acids, primary alcohols, and substituted phenyl derivatives .
Applications De Recherche Scientifique
6-(2,3-dichlorophenyl)pyridine-3-carboxaldehyde is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-(2,3-dichlorophenyl)pyridine-3-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . The compound can also interact with cellular pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar compounds to 6-(2,3-dichlorophenyl)pyridine-3-carboxaldehyde include:
Picolinaldehyde (pyridine-2-carboxaldehyde): This compound has the aldehyde group at the 2-position of the pyridine ring.
Nicotinaldehyde (pyridine-3-carboxaldehyde): This compound has the aldehyde group at the 3-position of the pyridine ring, similar to 6-(2,3-dichlorophenyl)pyridine-3-carboxaldehyde, but without the dichlorophenyl substitution.
Isonicotinaldehyde (pyridine-4-carboxaldehyde): This compound has the aldehyde group at the 4-position of the pyridine ring.
The uniqueness of 6-(2,3-dichlorophenyl)pyridine-3-carboxaldehyde lies in the presence of the 2,3-dichlorophenyl group, which imparts distinct chemical properties and reactivity compared to other pyridinecarboxaldehydes .
Propriétés
Formule moléculaire |
C12H7Cl2NO |
|---|---|
Poids moléculaire |
252.09 g/mol |
Nom IUPAC |
6-(2,3-dichlorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7Cl2NO/c13-10-3-1-2-9(12(10)14)11-5-4-8(7-16)6-15-11/h1-7H |
Clé InChI |
ZDVDXNJYNFOIRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butyl-1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15087906.png)

![3-[(3-Methylphenyl)methyl]oxolane-2,5-dione](/img/structure/B15087925.png)
![Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]-](/img/structure/B15087930.png)
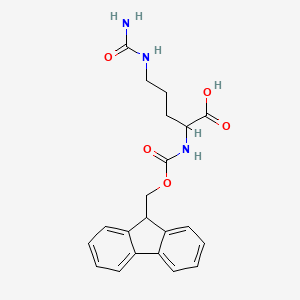
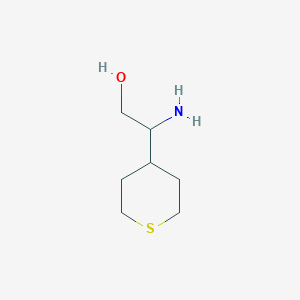

![1-(4-Ethylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15087962.png)
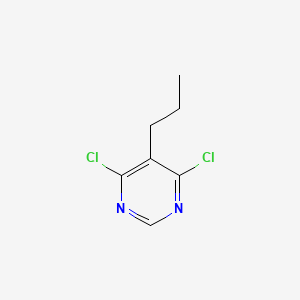
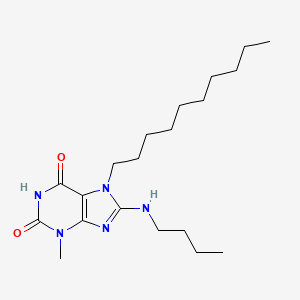
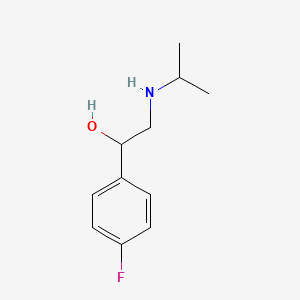
![6-((5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid](/img/structure/B15087989.png)
![2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine](/img/structure/B15087991.png)
